AC-DL-ARG-OH 2H2O

Description

The exact mass of the compound Nalpha-acetyl-DL-arginine dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality AC-DL-ARG-OH 2H2O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-DL-ARG-OH 2H2O including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUXDHOAJIMUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114005-77-5 | |

| Record name | NALPHA-ACETYL-DL-ARGININE DIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-acetyl-DL-arginine Dihydrate (AC-DL-ARG-OH 2H2O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-arginine dihydrate (AC-DL-ARG-OH 2H2O) is a racemic mixture of the N-acetylated form of the amino acid arginine, presenting as a dihydrate. This derivative of a crucial biomolecule holds potential in various research and pharmaceutical development contexts, from its role as a potential precursor of nitric oxide to its use in peptide synthesis and drug formulation.[1] A thorough understanding of its fundamental physicochemical properties is paramount for its effective application, enabling predictions of its behavior in biological systems and facilitating the design of robust experimental and formulation strategies. This guide provides an in-depth analysis of the core physicochemical characteristics of AC-DL-ARG-OH 2H2O, detailing its chemical identity, structure, solubility, melting point, and acid-base properties. Each section integrates theoretical principles with practical experimental considerations, offering a comprehensive resource for the scientific community.

Chemical Identity and Structure

N-acetyl-DL-arginine dihydrate is chemically known as (2RS)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid dihydrate. The presence of the acetyl group at the alpha-amino position modifies the properties of the parent amino acid, arginine, influencing its polarity, steric hindrance, and potential for hydrogen bonding. The "DL" designation indicates a racemic mixture, containing equal amounts of the N-acetyl-L-arginine and N-acetyl-D-arginine enantiomers. The dihydrate form incorporates two water molecules into its crystal lattice.

Molecular Formula: C8H16N4O3·2H2O[1]

Molecular Weight: 252.27 g/mol [1]

CAS Number: 114005-77-5

Appearance: White crystalline powder[1]

The fundamental structure of AC-DL-ARG-OH dictates its chemical behavior. The molecule comprises a chiral center at the alpha-carbon, a hydrophilic guanidinium group, a carboxyl group, and the N-acetyl group.

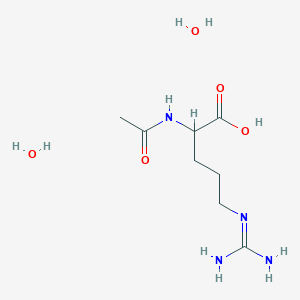

Caption: Chemical structure of N-acetyl-DL-arginine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of N-acetyl-DL-arginine dihydrate. It is important to note that some of the experimental data, particularly the melting point, is reported for the L-enantiomer, N-acetyl-L-arginine dihydrate. While the properties of the racemic mixture are expected to be similar, they may not be identical.

| Property | Value | Source(s) |

| Molecular Formula | C8H16N4O3·2H2O | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 259 - 272 °C (for L-form) | [1] |

| Solubility | Soluble in water and DMSO; Insoluble in ethanol | [2] |

| Predicted pKa (Strongest Acidic) | 3.68 (for L-form) | [3] |

| Predicted pKa (Strongest Basic) | 12.24 (for L-form) | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. N-acetyl-DL-arginine dihydrate is reported to be soluble in water and dimethyl sulfoxide (DMSO), while being insoluble in ethanol.[2] The aqueous solubility is a key characteristic for its potential biological applications.

Factors Influencing Solubility

The solubility of AC-DL-ARG-OH 2H2O in aqueous solutions is governed by the interplay of its functional groups with water molecules. The highly polar guanidinium and carboxyl groups, along with the acetyl moiety, can participate in hydrogen bonding with water, contributing to its solubility.

The pH of the aqueous medium will significantly impact the ionization state of the carboxyl and guanidinium groups, and consequently, the overall solubility. At low pH, the carboxyl group will be protonated (less soluble), while the guanidinium group remains protonated. At high pH, the carboxyl group will be deprotonated (more soluble), and the guanidinium group will remain protonated until a very high pH is reached. The zwitterionic form, where both the carboxyl and guanidinium groups are charged, likely contributes significantly to its aqueous solubility.

Experimental Determination of Aqueous Solubility

A robust method for determining the aqueous solubility of AC-DL-ARG-OH 2H2O is the shake-flask method, which is a standard and reliable technique.

Caption: General workflow for solubility determination.

-

Preparation of Supersaturated Slurry: Add an excess amount of AC-DL-ARG-OH 2H2O to a known volume of deionized water (or a buffer of a specific pH) in a sealed, inert container (e.g., a glass vial). The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the slurry at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. This can be done using a mechanical shaker or a magnetic stirrer.

-

Phase Separation: After equilibration, allow the slurry to settle. Carefully separate the solid phase from the liquid phase. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of AC-DL-ARG-OH in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific colorimetric assay.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices: The shake-flask method is chosen for its direct measurement of equilibrium solubility. The extended equilibration time is crucial to ensure that the dissolution process has reached a steady state. Temperature control is vital as solubility is highly temperature-dependent. Centrifugation and filtration are critical steps to prevent undissolved solid particles from artificially inflating the measured concentration. HPLC is a preferred quantification method due to its high specificity and sensitivity, allowing for accurate determination of the analyte even in complex matrices.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this occurs at a sharp, well-defined temperature. The reported melting point for the L-enantiomer, N-acetyl-L-arginine dihydrate, is in the range of 259 - 272 °C.[1] The broadness of this range may indicate decomposition upon melting. For the DL-racemic mixture, the melting point may differ from that of the pure enantiomer. Racemates can exhibit different crystalline packing and intermolecular interactions compared to their enantiomerically pure counterparts, which can result in a different melting point.

Experimental Determination of Melting Point

The melting point is typically determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, finely powdered AC-DL-ARG-OH 2H2O is packed into a thin-walled capillary tube.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is gradually increased at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (completion) are recorded. This range is reported as the melting point.

Causality Behind Experimental Choices: The use of a fine powder and tight packing in a capillary tube ensures uniform heat distribution. A slow heating rate is essential for accurate determination, allowing for thermal equilibrium to be established between the sample and the thermometer.

Acid-Base Properties (pKa)

The pKa values of a molecule describe its acidity or basicity and are crucial for understanding its ionization state at a given pH. For AC-DL-ARG-OH 2H2O, there are two primary ionizable groups: the carboxylic acid group and the guanidinium group.

-

Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton. The predicted pKa for the carboxylic acid of the L-form is approximately 3.68.[3]

-

Guanidinium Group (-C(NH2)2+): This group is strongly basic and will be protonated over a wide pH range. The predicted pKa for the guanidinium group of the L-form is around 12.24.[3]

The N-acetyl group is a very weak base and is not significantly protonated under normal aqueous conditions. The pKa values for the DL-racemic mixture are expected to be very similar to those of the individual enantiomers.

Experimental Determination of pKa

Potentiometric titration is a classic and accurate method for determining pKa values.

-

Solution Preparation: A known concentration of AC-DL-ARG-OH 2H2O is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as the ionizable groups are titrated. The use of standardized strong acid and base ensures accurate determination of the equivalence points. A calibrated pH meter is essential for precise pH measurements.

Crystal Structure

The crystal structure of a compound provides detailed information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the physical properties of the solid form, such as its stability, solubility, and dissolution rate.

Experimental Determination of Crystal Structure

Single-crystal X-ray diffraction is the gold standard for determining the crystal structure of a compound.

-

Crystal Growth: High-quality single crystals of AC-DL-ARG-OH 2H2O are grown from a suitable solvent system.

-

X-ray Diffraction: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

Data Collection: The diffraction pattern of the X-rays scattered by the crystal is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell.

Causality Behind Experimental Choices: Single-crystal XRD provides the most detailed and unambiguous structural information. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of N-acetyl-DL-arginine dihydrate. While some experimental data is available, particularly for the L-enantiomer, there remain opportunities for further characterization of the DL-racemic dihydrate form. A detailed understanding of its solubility, melting point, pKa, and crystal structure is essential for its rational application in research and development. The experimental protocols and underlying principles discussed herein provide a framework for the consistent and accurate determination of these critical parameters, empowering scientists to fully leverage the potential of this intriguing molecule.

References

-

PubChem. N-Acetyl-L-arginine. [Link]

-

Aapptec Peptides. Ac-Arg-OH 2H2O. [Link]

-

Veeprho. N-Acetyl-L-Arginine. [Link]

-

Kim, J. H., Jeong, S. H., & Lee, S. H. (2021). N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. International journal of biological macromolecules, 166, 654–664. [Link]

-

Al-Hamidi, H., Edwards, A. D., & Mohammad, M. A. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 12(31), 19040–19053. [Link]

-

Fitch, C. A., Platzer, G., Okon, M., Garcia-Moreno, E. B., & McIntosh, L. P. (2015). Arginine: its pKa value revisited. Protein science : a publication of the Protein Society, 24(5), 752–761. [Link]

-

Salunke, D. M., & Vijayan, M. (1984). X-Ray Studies on Crystalline Complexes Involving Amino Acids and Peptides. Part XX. Crystal Structures of DL-Arginine Acetate Monohydrate and DL-Lysine Acetate and a Comparison with the Corresponding L-Amino Acid Complexes. Acta Crystallographica Section B: Structural Science, 40(3), 329-333. [Link]

-

De, A., & Ponnuswamy, M. N. (1981). Crystal and molecular structure of N-α-acetyl-L-arginine-methyl ester hydrochloride. Journal of Crystallographic and Spectroscopic Research, 11(1), 1-8. [Link]

-

Klein-Seetharaman, J., Oikawa, M., Tsuboi, K., Wirmer, J., Schwalbe, H., & Smith, S. O. (2007). Residue-specific pKa determination of lysine and arginine side chains by indirect 15N and 13C NMR spectroscopy: application to apo calmodulin. Journal of the American Chemical Society, 129(51), 16222–16233. [Link]

-

US Pharmacopeia (USP). Amino acid analysis. [Link]

-

Human Metabolome Database. Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620). [Link]

-

Gruza, B., Rak, D., & Paluch, P. (2022). Structure of l-arginine and detection of trace dl-arginine by 3D ED. IUCrJ, 9(Pt 5), 585–592. [Link]

-

FooDB. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383). [Link]

Sources

An In-depth Technical Guide to N-α-acetyl-DL-arginine Dihydrate (AC-DL-ARG-OH 2H2O)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-α-acetyl-DL-arginine dihydrate (CAS Number: 114005-77-5), a compound of interest in various scientific and pharmaceutical research domains. Drawing upon established principles of stereochemistry, amino acid biochemistry, and analytical chemistry, this document aims to equip researchers with the foundational knowledge and practical insights necessary for its effective study and application.

Preamble: The Significance of Stereochemistry in Arginine Derivatives

N-α-acetyl-DL-arginine dihydrate is a racemic mixture, containing equal amounts of the L- and D-enantiomers of N-α-acetyl-arginine. In biological systems, which are inherently chiral, the stereochemistry of a molecule is paramount, often dictating its pharmacological and toxicological profile.[1][2][3] While the L-enantiomer of an amino acid derivative may exhibit significant biological activity, its D-counterpart can be inert, exhibit a different activity, or even be antagonistic.[4] Therefore, any investigation into the properties and applications of AC-DL-ARG-OH 2H2O must consider the distinct contributions of each enantiomer.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-α-acetyl-DL-arginine dihydrate is fundamental for its handling, formulation, and analysis.

Core Chemical Data

| Property | Value | Source |

| CAS Number | 114005-77-5 | Internal Data |

| Molecular Formula | C8H16N4O3 · 2H2O | Internal Data |

| Molecular Weight | 252.27 g/mol | Internal Data |

| Synonyms | N-alpha-acetyl-DL-arginine dihydrate, Acetyl-DL-arginine dihydrate | Internal Data |

| Appearance | White to off-white powder | Inferred from related compounds |

Spectroscopic and Chromatographic Characterization

Precise characterization is essential to confirm the identity and purity of N-α-acetyl-DL-arginine dihydrate.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For N-α-acetyl-DL-arginine, both ¹H and ¹³C NMR would be employed.

-

¹H NMR: Expected signals would include those for the acetyl methyl protons, the α-proton, the side-chain methylene protons, and the protons of the guanidinium group. In a racemic mixture, the signals for the L- and D-enantiomers are typically indistinguishable in a standard achiral solvent.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (acetyl and carboxyl), the α-carbon, the side-chain carbons, and the guanidinium carbon.

A detailed protocol for acquiring NMR data is provided in the Experimental Protocols section.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected [M+H]⁺ ion would be observed at m/z 217.13 (for the anhydrous form). Fragmentation analysis can provide structural information.[5][6][7][8]

1.2.3. Chiral Chromatography

To analyze the enantiomeric composition of the racemic mixture or to isolate the individual enantiomers, chiral chromatography is necessary. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) using a chiral stationary phase or a chiral selector in the mobile phase can be employed.[9][10][11][12][13]

Synthesis of N-α-acetyl-DL-arginine Dihydrate

The synthesis of N-α-acetyl-DL-arginine typically involves the acetylation of DL-arginine.

Synthetic Pathway Overview

The most common method for the N-acetylation of amino acids is the reaction with acetic anhydride in a suitable solvent.[14]

Caption: Potential involvement of N-α-acetyl-L-arginine in the nitric oxide pathway.

3.1.2. Protein Aggregation Suppression N-acetyl-L-arginine has been shown to be an effective suppressor of protein aggregation in pharmaceutical formulations, potentially by interacting with protein surfaces and preventing the formation of aggregates. [15][16]This is a critical application in the development of stable protein-based therapeutics.

3.1.3. Oxidative Stress Studies have investigated the role of N-acetylarginine in the context of oxidative stress, with some evidence suggesting it may modulate the activities of antioxidant enzymes. [2]

The Role of N-α-acetyl-D-arginine

The biological role of the D-enantiomer is less understood. D-amino acids are generally not metabolized through the same pathways as their L-counterparts. [17]It is often considered biologically inert in many systems, but this is not always the case. The presence of the D-isomer in the racemic mixture could potentially lead to different pharmacokinetic properties compared to the pure L-enantiomer. [1][3]

Applications in Research and Drug Development

N-α-acetyl-DL-arginine dihydrate serves as a valuable tool in various research and development settings.

-

As a Racemic Standard: It can be used as a reference standard in the development of chiral separation methods for N-acetyl-arginine.

-

Investigating Stereospecificity: By comparing the effects of the DL-racemate with the pure L-enantiomer, researchers can probe the stereospecificity of biological processes.

-

Formulation Excipient: Given the protein aggregation suppressing properties of the L-enantiomer, the DL-form could be investigated as a cost-effective alternative excipient in pharmaceutical formulations, provided the D-isomer does not introduce undesirable effects. [15][16]

Experimental Protocols

Protocol for NMR Analysis of N-α-acetyl-DL-arginine Dihydrate

Objective: To confirm the structure and assess the purity of the compound.

Materials:

-

N-α-acetyl-DL-arginine dihydrate sample

-

Deuterated water (D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of D₂O in a clean vial.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 25 °C).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H spectrum and assign the peaks based on known chemical shifts for similar structures.

Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and purity.

Materials:

-

N-α-acetyl-DL-arginine dihydrate sample

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase HPLC column

-

LC-MS system with an ESI source

Procedure:

-

Prepare a stock solution of the sample in water (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).

-

Set up the LC method with a suitable gradient (e.g., 0-50% B over 10 minutes).

-

Set the MS to acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Inject the sample and acquire the data.

-

Analyze the data to identify the peak corresponding to the compound and confirm its mass-to-charge ratio.

Conclusion

N-α-acetyl-DL-arginine dihydrate is a compound with potential applications stemming primarily from the known biological activities of its L-enantiomer. As a racemic mixture, its study offers a unique opportunity to investigate the stereoselectivity of biological systems and to potentially develop cost-effective alternatives in applications where the D-isomer is benign. This guide has provided a foundational framework for its synthesis, characterization, and potential biological relevance, empowering researchers to explore its utility in their respective fields.

References

-

Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 1(1), 2. [Link]

-

Effect of N-acetylarginine, a Metabolite Accumulated in Hyperargininemia, on Parameters of Oxidative Stress in Rats: Protective Role of Vitamins and L-NAME. (2014). PubMed. [Link]

-

L-arginine but not D-arginine stimulates insulin-mediated glucose uptake. (1997). PubMed. [Link]

-

Stereochemistry in Drug Action. (n.d.). PMC. [Link]

-

Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice. (2019). PubMed Central. [Link]

-

Chiral Drugs: An Overview. (n.d.). PMC - PubMed Central. [Link]

-

Preparation of N-Acetyl-DL-amino Acids. (n.d.). Journal of the American Chemical Society. [Link]

-

N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. (2021). Dongguk University. [Link]

-

Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (n.d.). MDPI. [Link]

-

Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620). (n.d.). Human Metabolome Database. [Link]

-

Chiral separation of d/l-arginine with whole cells through an engineered FhuA nanochannel. (n.d.). Royal Society of Chemistry. [Link]

- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (n.d.).

-

Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization. (2025). ACS Omega. [Link]

-

Arginine metabolism: boundaries of our knowledge. (2007). The Journal of Nutrition. [Link]

-

Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. (1997). PubMed. [Link]

-

Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. (1997). Journal of Mass Spectrometry. [Link]

-

N-Acetyl-DL-alanine. (n.d.). ChemBK. [Link]

-

Optimizing Organic Synthesis with High-Purity N-Acetyl-DL-Alanine. (2025). Tejapharm. [Link]

-

Arginine metabolism: nitric oxide and beyond. (n.d.). Biochemical Journal. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). ResearchGate. [Link]

-

Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity. (2014). PubMed. [Link]

-

Identification of N-terminally arginylated proteins and peptides by mass spectrometry. (n.d.). NIH. [Link]

Sources

- 1. synergypublishers.com [synergypublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral separation of d/l-arginine with whole cells through an engineered FhuA nanochannel - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 15. pure.dongguk.edu [pure.dongguk.edu]

- 16. medchemexpress.com [medchemexpress.com]

- 17. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Acetyl-dl-arginine Dihydrate

An In-Depth Technical Guide to the Synthesis and Characterization of Acetyl-dl-arginine Dihydrate

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of Acetyl-dl-arginine dihydrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind the experimental choices. Our approach is rooted in establishing self-validating systems for reproducible and reliable results.

Acetyl-dl-arginine dihydrate is the Nα-acetylated form of the racemic amino acid DL-arginine. The acetylation of amino acids is a critical modification in biochemistry, influencing their metabolic pathways, bioavailability, and physiological roles.[1] N-acetyl-arginine itself is recognized as an endogenous metabolite.[2][3] While L-arginine is known for its role as a precursor to nitric oxide, a key signaling molecule in cardiovascular and neurological systems, the acetylated form offers modified properties, such as potentially improved absorption and bioavailability.[4] This makes its synthesis and characterization a subject of interest for applications in nutritional supplements, cosmetics, and pharmaceutical research.[4][5]

This guide will detail a robust method for its synthesis via direct acetylation and outline a multi-technique approach for its comprehensive characterization, ensuring confirmation of its structure, purity, and identity.

Part 1: Chemical Synthesis

The synthesis of Acetyl-dl-arginine dihydrate is fundamentally an acylation reaction. The process hinges on the nucleophilic nature of the alpha-amino group of DL-arginine, which attacks the electrophilic carbonyl carbon of an acetylating agent, in this case, acetic anhydride.

Synthesis Principle

The chosen method employs acetic anhydride in an acidic aqueous medium.[6] Acetic acid is used as the solvent, and acetic anhydride serves as the acetylating agent. The reaction proceeds via nucleophilic acyl substitution. The alpha-amino group of arginine acts as the nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as the leaving group and yielding the N-acetylated product. The reaction conditions, including temperature and molar ratios, are optimized to favor the mono-acetylation at the α-amino position and to minimize side reactions. Subsequent purification by crystallization from water allows for the isolation of the final product in its stable dihydrate form.

Synthesis Workflow

Caption: Workflow for the synthesis of Acetyl-dl-arginine dihydrate.

Detailed Experimental Protocol

This protocol is adapted from established methods for the N-acetylation of amino acids.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine DL-arginine and glacial acetic acid. A typical molar ratio is 1 mole of amino acid to 4-7 moles of acetic acid.[6]

-

Initial Heating: Heat the mixture to a temperature between 40-70°C with continuous stirring until the DL-arginine is fully dissolved or a uniform suspension is achieved. Maintain this temperature for 1-2 hours.[6]

-

Acetylation: Slowly add acetic anhydride (1.0 to 1.4 molar equivalents relative to the amino acid) to the reaction mixture through the dropping funnel over a period of 1-5 hours.[6] The slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 40-70°C for an additional 1-4 hours to ensure the reaction goes to completion.[6]

-

Solvent Removal: Remove the excess acetic acid and unreacted acetic anhydride by vacuum distillation.[6] This step is critical for driving the crystallization process in the next stage.

-

Crystallization: To the concentrated residue, add deionized water (1 to 3 times the initial mass of the amino acid) and stir.[6] Cool the mixture in an ice bath to induce crystallization. The desired product, being less soluble in cold water, will precipitate out. For complete crystallization, the mixture can be left at a low temperature (e.g., 4°C) for several hours or overnight.

-

Isolation and Drying: Collect the white crystalline solid by vacuum filtration, washing the crystals with a small amount of cold deionized water to remove soluble impurities. Dry the product under vacuum to a constant weight. The final product is Acetyl-dl-arginine dihydrate.

Part 2: Comprehensive Characterization

A multi-technique characterization approach is essential to confirm the chemical identity, structure, and purity of the synthesized Acetyl-dl-arginine dihydrate.

Characterization Overview

Caption: A multi-technique approach for compound validation.

Physicochemical Properties

The fundamental properties of the synthesized compound should be measured and compared with literature values where available.

| Property | Expected Result | Significance |

| Appearance | White crystalline powder[4] | Basic identity check. |

| Molecular Formula | C₈H₁₆N₄O₃·2H₂O | Foundational chemical identity. |

| Molecular Weight | 252.27 g/mol [4] | Corresponds to the dihydrate form. |

| Melting Point | Approx. 259 - 272 °C (with decomposition)[4] | Indicator of identity and purity. |

| Optical Rotation | [α]D = 0° | Confirms the presence of a racemic (DL) mixture. |

Spectroscopic Analysis

-

Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure by mapping the chemical environment of hydrogen and carbon atoms. The presence of the acetyl group and the integrity of the arginine backbone can be unequivocally confirmed.

-

Sample Protocol: Dissolve 5-10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O). Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Data Interpretation:

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~4.2 | α-CH |

| ~3.2 | δ-CH₂ | |

| ~2.0 | Acetyl -CH₃ | |

| ~1.8-1.6 | β,γ-CH₂ | |

| ¹³C NMR | ~175-180 | Carboxyl C=O |

| ~173-175 | Amide C=O | |

| ~158 | Guanidinium C | |

| ~55 | α-C | |

| ~42 | δ-C | |

| ~28-30 | β,γ-C | |

| ~23 | Acetyl -CH₃ |

(Note: Exact chemical shifts may vary based on solvent and pH. Data is inferred from N-Acetyl-L-arginine spectral information.)[5]

-

Principle: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the amide, carboxylic acid, and guanidinium groups.

-

Sample Protocol: Prepare a sample pellet by mixing ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Expected Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | O-H stretch (broad) | Water of hydration |

| 3300-3100 | N-H stretch | Amine, Amide |

| ~1680 | C=O stretch (Amide I) | Acetyl group amide |

| ~1630 | C=O stretch | Carboxylate (COO⁻) |

| ~1580 | N-H bend (Amide II) | Acetyl group amide |

(Note: Vibrational frequencies are based on typical values for amino acids and amides and may be influenced by hydrogen bonding in the crystal lattice.)[7]

-

Principle: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula. Tandem MS (MS/MS) fragments the molecule to provide structural information.

-

Sample Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., water/methanol with 0.1% formic acid). Analyze using an LC-MS system equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Expected Data Interpretation:

| Ion | Expected m/z | Significance |

| [M+H]⁺ | 217.1304 | Protonated molecule (anhydrous form). Confirms molecular weight. |

| Fragment Ions | 70.0658, 116.0713 | Characteristic fragments of the arginine side chain. |

(Note: The m/z value for [M+H]⁺ corresponds to the anhydrous molecule as the water of hydration is lost in the ESI source. Fragmentation data is based on public databases for N-Acetyl-L-arginine.)[5]

Structural Confirmation and Purity

-

Principle: This is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[8] It provides unambiguous proof of the covalent structure, the conformation of the molecule, the stereochemistry at the chiral center (confirming the racemic nature in the crystal lattice), and the exact location of the water molecules in the dihydrate form.

-

Sample Protocol: Grow single crystals suitable for X-ray diffraction, typically by slow evaporation of a saturated aqueous solution. The crystal is then mounted on a diffractometer and exposed to an X-ray beam.

-

Expected Data Interpretation: The analysis will yield precise bond lengths, bond angles, and the crystal packing arrangement. For a DL-compound, it is expected to crystallize in a centrosymmetric space group (e.g., P2₁/c or P-1), which accommodates both enantiomers in the unit cell.[9]

| Parameter | Expected Finding |

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Asymmetric Unit | Contains one acetyl-arginine molecule and two water molecules. |

-

Principle: HPLC is a cornerstone technique for assessing the purity of the final compound. A reversed-phase method can effectively separate the product from any unreacted starting material (DL-arginine) or byproducts.

-

Sample Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% Trifluoroacetic Acid (TFA) and acetonitrile with 0.1% TFA.

-

Detection: UV detector at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

-

-

Data Interpretation: A pure sample will exhibit a single major peak in the chromatogram. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks. A purity of ≥98% is typically expected for a well-purified compound.[4]

Conclusion

The synthesis and characterization of Acetyl-dl-arginine dihydrate require a systematic and scientifically rigorous approach. The direct acetylation of DL-arginine with acetic anhydride provides a straightforward and efficient synthetic route. However, the synthesis is only complete upon rigorous characterization. The combination of spectroscopic methods (NMR, IR, MS) to confirm the molecular structure, X-ray diffraction for definitive three-dimensional arrangement, and chromatographic techniques (HPLC) to establish purity, provides a self-validating workflow. This comprehensive guide equips researchers with the necessary protocols and scientific rationale to confidently synthesize and validate this important amino acid derivative for further investigation and application.

References

-

Di Meo, F., et al. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Retrieved from [Link]

-

Grant, G. M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Gao, L., et al. (2020). Preparation and use of N-acetyl-α-amino acids. ResearchGate. Retrieved from [Link]

- Li, J., et al. (2010). Method for preparing N-acetylamino acid. Google Patents.

-

Klawitter, J., et al. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography-Mass Spectrometric Method. PubMed. Retrieved from [Link]

-

Byun, E., et al. (2002). Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-L-arginine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghosh, S., et al. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. Retrieved from [Link]

- Meinitzer, A., et al. (2006). Method for determination of arginine, methylated arginines and derivatives thereof. Google Patents.

-

Aapptec Peptides. (n.d.). Ac-Arg-OH 2H2O. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620). Retrieved from [Link]

-

Kim, J., et al. (2008). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Petrosyan, A. M., & Sukiasyan, R. P. (2007). Vibrational spectra of L-arginine nitrates. Elsevier. Retrieved from [Link]

-

Klausner, Y. S., & Bodanszky, M. (1958). A Synthesis of L-Arginyl-L-Arginine. Journal of the American Chemical Society. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound N-alpha-Acetyl-L-arginine (FDB023383). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ACETYL ARGININE. Retrieved from [Link]

-

Suresh, S., & Vijayan, M. (1995). X-Ray Studies on Crystalline Complexes Involving Amino Acids and Peptides. Part XX. Crystal Structures of DL-Arginine Acetate Monohydrate and DL-Lysine Acetate and a Comparison with the Corresponding L-Amino Acid Complexes. Taylor & Francis Online. Retrieved from [Link]

-

Khakurel, S., & Mahmoudi, M. (2022). Structure of l-arginine and detection of trace dl-arginine by 3D ED. National Institutes of Health. Retrieved from [Link]

-

Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate monohydrate. Indian Academy of Sciences. Retrieved from [Link]

-

UCL Discovery. (n.d.). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. Retrieved from [Link]

-

Khakurel, S., & Mahmoudi, M. (2022). Structure of L-arginine and detection of trace DL-arginine by 3D ED. ResearchGate. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to N-Acetyl-DL-Arginine Dihydrate (AC-DL-ARG-OH·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-arginine dihydrate is a racemic mixture of the N-terminally acetylated form of the amino acid arginine, complexed with two molecules of water. As an endogenous metabolite and a derivative of the semi-essential amino acid L-arginine, it holds significant interest in various fields of scientific research, from biochemistry and cell biology to pharmaceutical development. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for the characterization of N-acetyl-DL-arginine dihydrate. It is designed to equip researchers with the foundational knowledge and practical protocols necessary for the confident use of this compound in their studies.

Introduction: The Scientific Context of N-Acetyl-DL-Arginine Dihydrate

The acetylation of amino acids is a fundamental biochemical modification that can alter their physical properties and biological activity. N-acetylation, the attachment of an acetyl group to the alpha-amino group, is one of the most common protein modifications in eukaryotes and plays a crucial role in protein stability and regulation.[1] N-Acetyl-DL-arginine is the acetylated form of arginine, an amino acid central to numerous physiological processes, including the urea cycle, nitric oxide synthesis, and as a building block for proteins.[2]

The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. While the L-form is the biologically active enantiomer in many pathways, the presence of the D-form can have distinct implications for its metabolism and potential therapeutic applications. The dihydrate form signifies that two water molecules are incorporated into the crystal structure for each molecule of N-acetyl-DL-arginine. This hydration can impact the compound's stability, solubility, and handling characteristics.

This guide will delve into the core physicochemical aspects of N-acetyl-DL-arginine dihydrate, providing both theoretical understanding and practical, field-proven methodologies for its analysis.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of N-acetyl-DL-arginine dihydrate are summarized in the table below.

| Property | Value | Source(s) |

| Systematic Name | (2RS)-2-Acetamido-5-(diaminomethylideneamino)pentanoic acid dihydrate | |

| Common Synonyms | AC-DL-ARG-OH·2H₂O, Nα-Acetyl-DL-arginine dihydrate | |

| Molecular Formula | C₈H₁₆N₄O₃·2H₂O | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| CAS Number | Not available for the DL-dihydrate; 210545-23-6 for L-dihydrate; 35436-73-8 for the anhydrous DL-form. | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

Detailed Molecular Structure

N-acetyl-DL-arginine consists of a central alpha-carbon which is chiral. In the DL-mixture, both the (R)- and (S)-configurations at this carbon are present in equal amounts. The molecule features:

-

An acetyl group (CH₃CO-) attached to the alpha-amino group.

-

A carboxylic acid group (-COOH).

-

A guanidinium group (-C(NH₂)₂⁺) at the terminus of the side chain, which is protonated at physiological pH.

-

Two water molecules of hydration integrated into the crystal lattice.

While a crystal structure for N-acetyl-DL-arginine dihydrate is not publicly available, the structure of N-α-acetyl-L-arginine-methyl ester hydrochloride reveals a planar peptide unit and a side chain in a low-energy all-trans conformation.[5] It is expected that in the dihydrate, the water molecules will be involved in an extensive hydrogen-bonding network with the carboxylate, amide, and guanidinium groups of the N-acetyl-arginine molecules.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Biological significance of acetylated DL-arginine

An In-depth Technical Guide to the Biological Significance of Acetylated DL-Arginine

Executive Summary

Acetylated DL-arginine, and more specifically its biologically active L-isomer, N-acetyl-L-arginine (NALA), represents a molecule of growing interest at the intersection of metabolic pathology and pharmaceutical science. Endogenously, it is a human metabolite that can accumulate to toxic levels in certain metabolic disorders.[1][2] In conditions like hyperargininemia and renal insufficiency, elevated NALA is implicated as a uremic toxin and a mediator of oxidative stress, exerting detrimental effects by altering the activity of key antioxidant enzymes.[2][3] Conversely, in the realm of drug development, NALA has emerged as a highly effective protein aggregation suppressor, outperforming conventional excipients like arginine hydrochloride in stabilizing therapeutic protein formulations against physical and thermal stress.[4][5][6] This guide provides a comprehensive analysis of the dual nature of acetylated arginine, detailing its metabolic origins, its pathophysiological roles, and its applications in biopharmaceutical development. It further offers detailed experimental protocols for its quantification and for the assessment of its protein-stabilizing properties, providing researchers and drug development professionals with a foundational understanding of this multifaceted molecule.

Introduction: Arginine and the Significance of Acetylation

L-arginine is a conditionally essential amino acid central to numerous physiological processes, serving as a precursor for the synthesis of nitric oxide (NO), urea, polyamines, and creatine.[7][8][9] While the D-isomer of arginine is not typically utilized in mammalian protein synthesis, the racemic mixture DL-arginine is relevant in chemical synthesis and certain research contexts. The biological significance of arginine is profoundly altered by post-translational or metabolic modifications, among which N-acetylation is particularly impactful.

Nα-acetylation, the addition of an acetyl group to the alpha-amino group of the amino acid, is one of the most common protein modifications in eukaryotes, often protecting proteins from degradation.[2][10] When applied to free L-arginine, this modification yields N-acetyl-L-arginine (NALA). This chemical change neutralizes the positive charge of the α-amino group, increasing the molecule's hydrophobicity and altering its steric properties. These changes fundamentally modify its interaction with enzymes, cellular transporters, and other macromolecules, underpinning its distinct biological roles compared to its unmodified precursor.

Section 1: The Endogenous Roles of N-Acetyl-L-Arginine

Metabolic Origins and Pathways

N-acetyl-L-arginine found in the body can originate from two primary sources: the direct enzymatic acetylation of free L-arginine or as a product of the proteolytic degradation of N-terminally acetylated proteins.[2] N-acetyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminal amino group of proteins, a widespread and conserved process in eukaryotes.[2][11] While direct acetylation of free amino acids can occur, the breakdown of acetylated proteins is a significant contributor to the free N-acetylated amino acid pool.

Figure 1. Metabolic context of N-Acetyl-L-Arginine (NALA) formation.

Pathophysiological Significance: A Double-Edged Sword

While a normal human metabolite, NALA's accumulation is a hallmark of specific pathological states where it contributes to cellular dysfunction.[1]

Hyperargininemia and Oxidative Stress Hyperargininemia is a metabolic disorder characterized by the accumulation of arginine and other guanidino compounds due to a deficiency in the enzyme arginase.[2] In these patients, serum levels of NALA are significantly elevated.[2] Research has demonstrated that NALA, even at low micromolar concentrations, induces oxidative stress in various tissues.[3] This effect is likely mediated by the generation of nitric oxide (NO) and other free radicals.[3] Studies in rats have shown that NALA can alter the activity of crucial antioxidant enzymes, leading to an imbalance in the cellular redox state.[3] The administration of antioxidants or L-NAME (an inhibitor of nitric oxide synthase) can prevent these alterations, supporting the proposed mechanism of NO-mediated damage.[3]

| Parameter | Tissue/Cell Type | Effect of N-Acetylarginine (5.0 µM) | Reference |

| Catalase (CAT) Activity | Erythrocytes | Decreased | [3] |

| Thiobarbituric Acid-Reactive Substances (TBA-RS) | Renal Cortex | Enhanced | [3] |

| Catalase (CAT) Activity | Renal Medulla | Decreased | [3] |

| Superoxide Dismutase (SOD) Activity | Renal Medulla | Decreased | [3] |

| Superoxide Dismutase (SOD) Activity | Liver | Increased | [3] |

| Glutathione Peroxidase (GSH-Px) Activity | Liver | Increased | [3] |

Table 1. Effects of N-Acetylarginine on Oxidative Stress Parameters in Rats.[3]

Figure 2. Proposed pathway of NALA-induced oxidative stress.

Uremic Toxin in Renal Insufficiency In patients with chronic kidney disease, the impaired clearance of metabolic byproducts leads to their accumulation in the blood, a condition known as uremia. Many N-acetylated amino acids, including NALA, are classified as uremic toxins.[2] These molecules contribute to the systemic pathology of renal failure, which can include cardiovascular disease and neurological deficits.[2] The accumulation of NALA in hemodialyzed pediatric patients with renal insufficiency further underscores its role as a marker and potential mediator of uremic toxicity.[2][5]

Section 2: Exogenous Applications & Therapeutic Potential

Beyond its role as an endogenous metabolite, chemically synthesized NALA is proving to be a valuable tool in pharmaceutical sciences.

Biopharmaceutical Applications: A Superior Protein Stabilizer

A major challenge in the development of liquid formulations for therapeutic proteins, such as monoclonal antibodies and intravenous immunoglobulins (IVIG), is preventing protein aggregation.[4] While L-arginine hydrochloride is commonly used as an aggregation suppressor, it can also decrease the thermal stability (unfolding temperature, T_m) of proteins.[4]

Recent studies have identified NALA as a more effective alternative.[4][6] It demonstrates an enhanced ability to suppress protein aggregation caused by interfacial stresses (e.g., agitation) and elevated temperatures, while minimizing the undesirable decrease in T_m.[4][5] NALA has also been shown to improve the colloidal stability of proteins, particularly at acidic pH, and exhibits a synergistic stabilizing effect when used with glycine buffers.[4][5] The mechanism is thought to relate to the modification of the α-amino group, which mitigates the destabilizing effects seen with arginine hydrochloride.[4]

| Excipient | Effect on Thermal Stability (T_m) | Aggregation Suppression (Agitation Stress) | Colloidal Stability (Acidic pH) | Reference |

| L-Arginine HCl | Significant Decrease | Moderate | Moderate | [4] |

| N-Acetyl-L-Arginine (NALA) | Minimal Decrease | High | High | [4][5] |

Table 2. Comparative Performance of NALA and L-Arginine HCl as Protein Stabilizers.

Section 3: Methodologies for Studying Acetylated Arginine

Protocol 1: Quantification of N-Acetyl-L-Arginine in Biological Samples via HPLC

Causality and Rationale: To investigate the role of NALA in hyperargininemia or renal failure, its accurate quantification in plasma, urine, or tissue homogenates is essential. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of amino acids and their derivatives.[12][13] The method described here is based on pre-column derivatization to attach a fluorescent tag to the amino acid, enabling sensitive detection. This self-validating system includes an internal standard to account for variations in sample preparation and injection volume.

Figure 3. Workflow for HPLC-based quantification of NALA.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., N-acetyl-L-tryptophan).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for derivatization.

-

-

Derivatization:

-

Prepare a derivatization reagent, such as o-phthaldialdehyde (OPA) reagent.[13]

-

In an autosampler vial, mix 20 µL of the supernatant with 80 µL of the OPA reagent.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature, protected from light. The timing is critical for consistent results.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 50 mM Sodium Acetate, pH 6.8.

-

Mobile Phase B: Methanol.

-

Flow Rate: 1.0 mL/min.

-

Gradient: A time-based gradient from low to high percentage of Mobile Phase B is required to elute compounds of varying polarity. An example gradient would be: 0-5 min, 10% B; 5-20 min, 10-70% B; 20-25 min, 70% B; 25-30 min, 10% B.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector set to excitation wavelength of 338 nm and emission wavelength of 425 nm.[13]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of N-acetyl-L-arginine treated with the same derivatization procedure.

-

Calculate the peak area ratio of NALA to the internal standard.

-

Determine the concentration in the unknown samples by interpolating from the linear regression of the standard curve.

-

Protocol 2: Assessing Protein Aggregation Suppression using Dynamic Light Scattering (DLS)

Causality and Rationale: To validate NALA's efficacy as a biopharmaceutical excipient, its ability to prevent the formation of aggregates under stress must be quantified.[4] Dynamic Light Scattering (DLS) is a non-invasive technique ideal for measuring the size distribution of sub-micron particles and aggregates in a solution. By comparing the change in particle size in a protein solution with and without NALA after applying stress (e.g., agitation), one can directly assess its stabilizing effect.

Step-by-Step Methodology:

-

Formulation Preparation:

-

Prepare a stock solution of a model protein (e.g., 10 mg/mL IgG) in a relevant buffer (e.g., 20 mM histidine, pH 6.0).

-

Create test formulations by adding NALA to the protein solution at various concentrations (e.g., 50 mM, 100 mM, 150 mM).

-

Prepare a control formulation containing the protein and buffer only.

-

Filter all solutions through a 0.22 µm syringe filter to remove extraneous dust and initial aggregates.

-

-

Initial (T=0) DLS Measurement:

-

Pipette each formulation into a clean, low-volume cuvette.

-

Equilibrate the sample at 25°C in the DLS instrument for 2 minutes.

-

Perform DLS measurement to obtain the initial hydrodynamic radius (Rh) and polydispersity index (PDI). A monomodal peak corresponding to the monomeric protein should be observed.

-

-

Application of Agitation Stress:

-

Place sealed vials of each formulation onto an orbital shaker set to a vigorous speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C).

-

Agitate for a defined period (e.g., 24, 48, or 72 hours). This step simulates mechanical stress during shipping and handling.

-

-

Post-Stress (T=x) DLS Measurement:

-

After the stress period, carefully retrieve the samples. Avoid introducing new bubbles.

-

Visually inspect for turbidity or visible precipitates.

-

Perform a final DLS measurement on each sample under the same conditions as the initial measurement.

-

-

Data Analysis:

-

Compare the DLS results before and after stress for each formulation.

-

The control sample is expected to show a significant increase in average particle size and PDI, often with the appearance of a second peak corresponding to large aggregates.

-

An effective NALA concentration will result in minimal changes to the hydrodynamic radius and PDI, indicating successful suppression of aggregation.

-

Conclusion and Future Directions

Acetylated DL-arginine, primarily in its L-form, holds a distinct and dichotomous position in biological and pharmaceutical sciences. As an endogenous metabolite, its accumulation serves as a pathogenic factor and biomarker in metabolic diseases like hyperargininemia and uremia, where it promotes oxidative stress. In contrast, its exogenous application as NALA provides a powerful solution to the critical challenge of protein aggregation in biopharmaceutical formulations.

Future research should focus on elucidating the specific enzymes and transporters responsible for NALA homeostasis in vivo. A deeper understanding of its interaction with the nitric oxide synthase pathway is needed to reconcile its pro-oxidant effects in disease with its potential therapeutic applications. For drug development professionals, further exploration of NALA's stabilizing mechanisms with a broader range of therapeutic proteins and delivery systems could unlock new possibilities for creating more robust and effective biologic medicines.

References

-

PubChem. N-Acetyl-L-arginine. National Center for Biotechnology Information. [Link]

-

Wyse, A. T. S., et al. (2014). Effect of N-acetylarginine, a Metabolite Accumulated in Hyperargininemia, on Parameters of Oxidative Stress in Rats: Protective Role of Vitamins and L-NAME. Cell Biochemistry and Function, 32(6), 511-519. [Link]

-

Kim, N. A., et al. (2021). N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. International Journal of Biological Macromolecules, 166, 654-664. [Link]

-

Reddy, G. S., et al. (2014). Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L–Arginine In Combined Dosage form. Oriental Journal of Chemistry, 30(3), 1331-1338. [Link]

-

Human Metabolome Database. Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620). [Link]

-

Kim, N. A., et al. (2022). Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses. International Journal of Biological Macromolecules, 216, 42-51. [Link]

-

Morris, S. M. Jr. (2016). Arginine de novo and nitric oxide production in disease states. American Journal of Physiology-Endocrinology and Metabolism, 310(3), E149-E156. [Link]

-

Hansmannel, F., et al. (2010). Arginine metabolic pathways and their deviations in AD brain. In Alzheimer's Disease. Codon Publications. [Link]

-

Kumar, A. & Kumar, R. (2017). Analytical Method Development and Validation of L- Arginine Effervescent Powder. International Journal for Innovative Research in Multidisciplinary Field, 3(7), 1-5. [Link]

-

George, S. K., et al. (2011). Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography. Indian Journal of Nephrology, 21(1), 17-22. [Link]

-

Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Advances in Experimental Medicine and Biology, 1332, 167-187. [Link]

-

Drazic, A., et al. (2018). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. Nature Communications, 9(1), 3624. [Link]

-

Morris, S. M. Jr. (2002). Enzymes of arginine metabolism. The Journal of Nutrition, 132(11), 3343S-3347S. [Link]

-

Zhang, Z., et al. (2023). Impact of Protein Nα-Modifications on Cellular Functions and Human Health. International Journal of Molecular Sciences, 24(15), 11986. [Link]

-

Wu, G., & Morris, S. M. Jr. (1998). Arginine metabolism: nitric oxide and beyond. Biochemical Journal, 336(Pt 1), 1-17. [Link]

-

Bar, C., & Closs, E. I. (2021). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. International Journal of Molecular Sciences, 22(23), 12797. [Link]

-

HealthyHey Nutrition. (2024). Understanding the Role of L-Arginine in Nitric Oxide Production. [Link]

Sources

- 1. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymes of arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 13. Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Research Applications of AC-DL-ARG-OH 2H2O

Foreword: A Molecule of Dichotomous Potential

In the landscape of contemporary biomedical research, the exploration of amino acid derivatives continues to unveil novel mechanisms and therapeutic opportunities. This guide introduces AC-DL-ARG-OH 2H2O, N-acetyl-DL-arginine dihydrate, a molecule poised at the intersection of critical cellular signaling pathways. Unlike its well-studied L-arginine counterpart, the racemic nature of AC-DL-ARG-OH 2H2O, coupled with its N-acetylation, presents a unique pharmacological profile. This document will provide researchers, scientists, and drug development professionals with an in-depth technical framework to investigate the dual-faceted biological activities of this compound. We will delve into its potential to simultaneously modulate nitric oxide and reactive oxygen species signaling, offering a nuanced approach to studying and potentially treating a range of pathologies.

Core Concept: The Duality of AC-DL-ARG-OH 2H2O

The central hypothesis for the research applications of AC-DL-ARG-OH 2H2O lies in its racemic composition. The L-arginine and D-arginine enantiomers are metabolized by distinct enzymatic pathways, leading to the production of two potent signaling molecules: nitric oxide (NO) and hydrogen peroxide (H₂O₂), respectively. The N-acetylation may influence the compound's stability, bioavailability, and enzymatic processing.

-

The L-Enantiomer and Nitric Oxide Synthesis: The L-arginine component is a well-established substrate for nitric oxide synthase (NOS) enzymes.[1] NOS catalyzes the conversion of L-arginine to L-citrulline and NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][3][4] Research suggests that N-acetyl-L-arginine can induce effects preventable by NOS inhibitors like L-NAME, indicating its role as an NO precursor.[5]

-

The D-Enantiomer and Reactive Oxygen Species Generation: D-amino acids, once considered biologically inert, are now known to be metabolized by D-amino acid oxidase (DAO), a flavoenzyme that specifically oxidizes D-amino acids.[6][7] This enzymatic reaction produces the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in cellular signaling and oxidative stress.[7]

This dual-pathway activation presents a unique opportunity to study the interplay between NO and ROS signaling in various physiological and pathological contexts.

Potential Research Applications

The unique biochemical profile of AC-DL-ARG-OH 2H2O opens up several avenues for investigation, particularly in diseases characterized by endothelial dysfunction, oxidative stress, and impaired immune responses.

Cardiovascular Research: A Double-Edged Sword in Vasoregulation

The balance between NO-mediated vasodilation and ROS-induced endothelial dysfunction is a cornerstone of cardiovascular health. AC-DL-ARG-OH 2H2O provides a novel tool to probe this balance.

-

Investigating Endothelial Function: In conditions like hypertension and atherosclerosis, reduced NO bioavailability and increased oxidative stress are key pathological features. The L-arginine component of AC-DL-ARG-OH 2H2O can potentially boost NO production, while the D-arginine component could simultaneously generate H₂O₂, which at low concentrations can also act as a signaling molecule but at higher concentrations contributes to oxidative stress.[6][8]

-

Ischemia-Reperfusion Injury: The dichotomous effects of AC-DL-ARG-OH 2H2O could be particularly relevant in the context of ischemia-reperfusion injury, where both NO and ROS play complex roles.

Neurobiology: Exploring Neuromodulation and Neurotoxicity

Both NO and H₂O₂ are important signaling molecules in the central nervous system, involved in processes ranging from synaptic plasticity to neuroinflammation and neurodegeneration.

-

Synaptic Plasticity: NO is a retrograde messenger involved in long-term potentiation (LTP), a cellular basis for learning and memory. The controlled, localized production of both NO and H₂O₂ from AC-DL-ARG-OH 2H2O could be used to study their synergistic or antagonistic effects on synaptic function.

-

Neurodegenerative Diseases: In diseases like Alzheimer's and Parkinson's, oxidative stress and neuroinflammation are prominent features. AC-DL-ARG-OH 2H2O could serve as a tool to model and study the impact of combined NO and ROS stress on neuronal viability and glial activation.

Immunology and Oncology: Modulating the Tumor Microenvironment

The tumor microenvironment is characterized by complex signaling networks involving both NO and ROS, which can have both pro- and anti-tumorigenic effects.

-

Immune Cell Function: NO and ROS are critical components of the innate immune response, utilized by macrophages and neutrophils to kill pathogens.[7] The ability of AC-DL-ARG-OH 2H2O to generate both molecules could be harnessed to study their combined effects on immune cell activation and cytotoxicity.

-

Cancer Cell Biology: The impact of NO and ROS on cancer cells is context-dependent. They can promote apoptosis but also contribute to genomic instability and metastasis. AC-DL-ARG-OH 2H2O could be used to investigate the dose-dependent and synergistic effects of these signaling molecules on tumor cell proliferation, survival, and invasion.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to investigate the proposed biological activities of AC-DL-ARG-OH 2H2O.

In Vitro Assessment of NO and H₂O₂ Production

Objective: To quantify the production of nitric oxide and hydrogen peroxide from cultured cells treated with AC-DL-ARG-OH 2H2O.

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs) for cardiovascular studies.

-

SH-SY5Y neuroblastoma cells for neurobiology studies.

-

RAW 264.7 macrophage-like cells for immunology studies.

Materials:

-

AC-DL-ARG-OH 2H2O (CAS: 114005-77-5)

-

L-arginine (positive control for NO production)

-

D-arginine (positive control for H₂O₂ production via DAO)

-

L-NAME (NOS inhibitor)

-

DAO inhibitor (e.g., sodium benzoate)

-

Griess Reagent for NO quantification

-

Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit

Procedure:

-

Cell Culture: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of AC-DL-ARG-OH 2H2O in sterile water or appropriate buffer. Treat cells with a range of concentrations (e.g., 1 µM to 1 mM) for various time points (e.g., 1, 6, 24 hours). Include control groups: untreated, L-arginine, D-arginine, and co-treatment with inhibitors (L-NAME or DAO inhibitor).

-

NO Measurement (Griess Assay):

-

Collect 50 µL of cell culture supernatant.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

-

Measure absorbance at 540 nm.

-

Calculate nitrite concentration using a sodium nitrite standard curve.

-

-

H₂O₂ Measurement (Amplex Red Assay):

-

Prepare Amplex Red working solution according to the manufacturer's instructions.

-

Add 50 µL of the working solution to 50 µL of cell culture supernatant.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Measure fluorescence with excitation at 530-560 nm and emission at ~590 nm.

-

Calculate H₂O₂ concentration using a hydrogen peroxide standard curve.

-

Data Presentation:

| Treatment Group | Concentration (µM) | Nitrite (µM) | H₂O₂ (µM) |

| Untreated Control | - | ||

| AC-DL-ARG-OH 2H2O | 10 | ||

| 100 | |||

| 1000 | |||

| L-arginine | 1000 | ||

| D-arginine | 1000 | ||

| AC-DL-ARG-OH + L-NAME | 1000 | ||

| AC-DL-ARG-OH + DAO Inhibitor | 1000 |

Assessment of Endothelial Cell Function

Objective: To evaluate the effect of AC-DL-ARG-OH 2H2O on endothelial cell migration, a key process in angiogenesis and wound healing.

Methodology: Wound Healing (Scratch) Assay

Procedure:

-

Cell Culture: Grow HUVECs to a confluent monolayer in 6-well plates.

-

Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing different concentrations of AC-DL-ARG-OH 2H2O. Include an untreated control.

-

Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Data Presentation:

| Treatment Group | Concentration (µM) | % Wound Closure (24h) |

| Untreated Control | - | |

| AC-DL-ARG-OH 2H2O | 10 | |

| 100 | ||

| 1000 |

Visualization of Proposed Mechanisms and Workflows

To further elucidate the proposed research applications, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Proposed dual metabolic pathways of AC-DL-ARG-OH 2H2O.

Caption: General experimental workflow for in vitro studies.

Conclusion and Future Directions